molecular formula C8H10N2O B1304315 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 85302-16-5

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B1304315
CAS RN: 85302-16-5
M. Wt: 150.18 g/mol
InChI Key: PWZFWKUHDMFIAL-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, commonly abbreviated as MHI, is a synthetic indazole derivative that has recently gained attention for its potential applications in various scientific research fields. This compound is a derivative of the indazole nucleus, which is a nitrogen-containing five-membered heterocyclic ring with two double bonds. MHI has been found to possess various biological activities and has been studied for its potential applications in various areas of research, including medicinal chemistry, drug development, and biochemistry.

Scientific Research Applications

Regiospecific Synthesis and Chemical Properties

  • Regiospecific Synthesis : Dandu et al. (2007) reported a method for the regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers. This approach involved palladium-catalyzed Suzuki coupling and other synthetic steps to produce specific isomers of the compound (Dandu et al., 2007).

  • Theoretical Studies on Tautomerism : Pérez Medina et al. (2006) conducted computational studies on tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. This study provided insights into the most stable tautomers, supported by experimental data (Pérez Medina et al., 2006).

Chemical Reactions and Synthesis Techniques

  • Synthesis of Thiazolidin-4-Ones : Gautam and Chaudhary (2014) explored the synthesis of thiazolidin-4-ones and thiazinan-4-ones from derivatives of 6,7-dihydro-1H-indazol-4(5H)-ones. This study highlighted the use of these compounds in synthesizing a variety of chemical structures (Gautam & Chaudhary, 2014).

  • Reaction with Dichloroketene and Sulfene : Mosti et al. (1984) investigated the reaction of dichloroketene and sulfene with certain indazole derivatives. This study contributed to the understanding of how these compounds interact with other chemical agents and the resulting novel heterocyclic systems (Mosti et al., 1984).

Applications in Material Science and Biology

  • Antimicrobial Activity : Swamy et al. (2019) synthesized a series of indazole derivatives and tested their in vitro activity against various microorganisms. This study demonstrates the potential biological applications of these compounds, particularly in antimicrobial treatments (Swamy et al., 2019).

  • Antibacterial and Antifungal Agent : Panda et al. (2022) highlighted the impact of the indazole scaffold as an antibacterial and antifungal agent. They explored the biological properties of indazole and its derivatives, emphasizing their antimicrobial and anti-inflammatory properties (Panda et al., 2022).

properties

IUPAC Name

1-methyl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZFWKUHDMFIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377565
Record name 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85302-16-5
Record name 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (55 g crude, 300 mmol) in t-BuOH (400 ml) was added methylhydrazine solution (35 g, 40% aqueous solution, 304 mmol) and AcOH (20 ml) at room temperature. The resulting mixture was heated to reflux for 3 h under nitrogen protection. After cooling, the mixture was concentrated in vacuo and the residue was purified by column chromatograph on silica gel (petroleum ether/ethyl acetate=1/1 v/v %) to give 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one (20 g, two steps: 44%). MS-ESI (m/z): 151 (M+1)+ (Acq Method: 0-60AB_2 min; Rt: 0.90 min)
Quantity
55 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 46.1 g (1.0 mol) of methylhydrazine in 400 ml of methanol is slowly added dropwise at ambient temperature to a solution of 167.2 g (1.0 mol) of 2-(dimethylaminomethylene)-cyclohexane-1,3-dione in 2000 ml of methanol. The reaction mixture is then refluxed for 1.5 hours. It is evaporated dryness in vacuo and the crude product obtained is purified by chromatography on silica gel (made by Baker, 30-60 μm) with a mixture of ethyl acetate and cyclohexane=9:1.
Name
methylhydrazine
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
167.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Yield
89.3%

Synthesis routes and methods III

Procedure details

To an ice-cold solution of 67 grams of 2-dimethylaminomethylene-1,3-cyclohexanedione in 600 ml of methanol was added slowly a solution of 21.3 ml of methylhydrazine in 200 ml of methanol and the resulting solution was heated at reflux for 2 hours. The solvent was removed under reduced pressure and the residue was triturated with ethyl ether to give 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one as a tan crystalline solid melting at about 88°-91° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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